molecular formula C42H46O22 B12372476 Sarmenoside II

Sarmenoside II

Cat. No.: B12372476
M. Wt: 902.8 g/mol
InChI Key: QQEHQKHTNVQKRA-YIMCHTOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarmenoside II involves the extraction and isolation from the whole plant of Sedum sarmentosum, a member of the Crassulaceae family . The process includes several steps of chemical and physicochemical analysis to elucidate its structure. The detailed synthetic route and reaction conditions are typically proprietary and specific to research institutions or industrial manufacturers.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction from Sedum sarmentosum, followed by purification processes such as chromatography. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Sarmenoside II undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the flavonol structure, potentially enhancing or diminishing its bioactivity.

    Reduction: This reaction can modify the glycosidic bonds, affecting the compound’s solubility and bioavailability.

    Substitution: This reaction can introduce different functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized flavonol derivatives, while reduction may yield different glycoside forms.

Scientific Research Applications

Sarmenoside II has a wide range of scientific research applications:

    Chemistry: It is used to study the properties and reactions of flavonol glycosides.

    Biology: It is used to investigate its effects on lipid metabolism and its potential as a therapeutic agent for metabolic disorders.

    Industry: It can be used in the development of nutraceuticals and functional foods aimed at reducing lipid accumulation.

Mechanism of Action

Sarmenoside II exerts its effects by inhibiting lipid accumulation in cells. It targets specific pathways involved in lipid metabolism, reducing the uptake and storage of lipids in cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Sarmenoside I
  • Sarmenoside III
  • Sarmenoside IV

Uniqueness

Sarmenoside II is unique among its analogs due to its specific inhibitory activity on lipid accumulation. While other sarmenosides also exhibit bioactive properties, this compound has shown a distinct ability to reduce lipid accumulation in HepG2 cells by approximately 30% at a concentration of 100 micromolar .

Properties

Molecular Formula

C42H46O22

Molecular Weight

902.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C42H46O22/c1-15-28(48)32(52)35(55)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-6-9-21(44)22(45)11-18)38(31(27)51)63-42-39(34(54)29(49)16(2)59-42)64-41-36(56)33(53)30(50)25(62-41)14-57-26(47)10-5-17-3-7-19(43)8-4-17/h3-13,15-16,25,28-30,32-36,39-46,48-50,52-56H,14H2,1-2H3/b10-5+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1

InChI Key

QQEHQKHTNVQKRA-YIMCHTOYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O

Origin of Product

United States

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